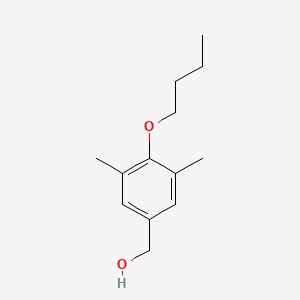

(4-Butoxy-3,5-dimethylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-butoxy-3,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-5-6-15-13-10(2)7-12(9-14)8-11(13)3/h7-8,14H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQWCVDSYZZUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 4 Butoxy 3,5 Dimethylphenyl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle that can undergo a variety of transformations, including oxidation, nucleophilic substitution, and derivatization to esters and ethers.

The primary benzylic alcohol in (4-butoxy-3,5-dimethylphenyl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-butoxy-3,5-dimethylbenzaldehyde, or further to the carboxylic acid, 4-butoxy-3,5-dimethylbenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Milder oxidizing agents are typically employed for the selective conversion to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride/DMSO). These reagents are known to oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or nitric acid (HNO₃), will typically oxidize the primary alcohol all the way to the carboxylic acid. For instance, a related transformation involves the air catalytic oxidation of mesitylene (B46885) in the presence of a cobalt catalyst to produce 3,5-dimethylbenzoic acid. google.com

| Reagent/Condition | Product | Notes |

| Pyridinium Chlorochromate (PCC) | 4-Butoxy-3,5-dimethylbenzaldehyde | Selective oxidation to the aldehyde. |

| Swern Oxidation | 4-Butoxy-3,5-dimethylbenzaldehyde | Mild conditions, avoids heavy metals. |

| Potassium Permanganate (KMnO₄) | 4-Butoxy-3,5-dimethylbenzoic acid | Strong oxidant, leads to the carboxylic acid. |

| Chromic Acid (H₂CrO₄) | 4-Butoxy-3,5-dimethylbenzoic acid | Strong oxidant, leads to the carboxylic acid. |

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile, or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the benzylic position is susceptible to attack by a wide range of nucleophiles. The stability of the resulting benzylic carbocation, enhanced by the electron-donating butoxy and methyl groups on the aromatic ring, suggests that Sₙ1-type mechanisms are plausible. However, for primary benzylic alcohols, Sₙ2 reactions can also occur, particularly with strong, unhindered nucleophiles. unco.edu A general method for the nucleophilic substitution of benzylic alcohols catalyzed by the non-metallic Lewis acid B(C₆F₅)₃ has been developed, allowing for the formation of C-O, C-S, and C-C bonds. rsc.org

| Activating Agent | Nucleophile (Nu⁻) | Product |

| HBr | Br⁻ | (4-Bromo-2,6-dimethylphenoxy)butane |

| SOCl₂ | Cl⁻ | (4-Chloro-2,6-dimethylphenoxy)butane |

| TsCl, pyridine (B92270) | R-O⁻ | (4-Alkoxy-2,6-dimethylphenoxy)butane |

| PBr₃ | Br⁻ | (4-Bromo-2,6-dimethylphenoxy)butane |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions. The reaction with an acid chloride in the presence of a base like pyridine is a common and efficient method. iiste.orgresearchgate.net Despite the steric hindrance from the adjacent methyl groups, esterification can be achieved, although potentially requiring more forcing conditions or specific catalysts compared to unhindered alcohols. researchgate.net

Etherification can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reagent | Reaction Type | Product |

| Acetic Anhydride, Pyridine | Esterification | (4-Butoxy-3,5-dimethylphenyl)methyl acetate |

| Benzoyl Chloride, Et₃N | Esterification | (4-Butoxy-3,5-dimethylphenyl)methyl benzoate |

| NaH, then CH₃I | Etherification | 1-Butoxy-4-(methoxymethyl)-2,6-dimethylbenzene |

Transformations Involving the Aromatic Ring

The electron-rich nature of the benzene (B151609) ring in this compound, due to the activating butoxy and dimethyl substituents, makes it susceptible to electrophilic attack.

The substituents on the aromatic ring direct incoming electrophiles to specific positions. The butoxy group (-OBu) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comyoutube.com The two methyl groups (-CH₃) are also activating groups and ortho-, para-directors through an inductive effect. savemyexams.comlibretexts.org The hydroxymethyl group (-CH₂OH) is generally considered a weakly deactivating group and a meta-director.

In this compound, the powerful ortho-, para-directing influence of the butoxy group at position 4 and the two methyl groups at positions 3 and 5 will dominate. The positions ortho to the butoxy group are positions 3 and 5, which are already substituted with methyl groups. The position para to the butoxy group is position 1, which bears the hydroxymethyl group. Therefore, the remaining unsubstituted positions are 2 and 6. These positions are ortho to the hydroxymethyl group and meta to the butoxy group. However, they are also ortho to one of the methyl groups and meta to the other.

Given the strong activating and directing effect of the butoxy group, electrophilic substitution is most likely to occur at the positions most activated by the combined effects of the substituents. The positions ortho to the butoxy group (3 and 5) are sterically hindered by the methyl groups. The positions ortho to the methyl groups are 2, 4, and 6. Position 4 is occupied by the butoxy group. Therefore, positions 2 and 6 are the most likely sites for electrophilic attack. These positions are activated by both the butoxy group (via resonance) and one of the methyl groups (via induction).

| Electrophile | Reagent/Condition | Major Product(s) |

| Br⁺ | Br₂/FeBr₃ | (2-Bromo-4-butoxy-3,5-dimethylphenyl)methanol |

| NO₂⁺ | HNO₃/H₂SO₄ | (4-Butoxy-3,5-dimethyl-2-nitrophenyl)methanol |

| SO₃ | Fuming H₂SO₄ | 5-(Hydroxymethyl)-2-butoxy-4,6-dimethylbenzenesulfonic acid |

| R⁺ | R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | (4-Butoxy-2-alkyl-3,5-dimethylphenyl)methanol |

| RCO⁺ | R-COCl/AlCl₃ (Friedel-Crafts Acylation) | (2-Acyl-4-butoxy-3,5-dimethylphenyl)methanol |

The benzylic C-H bonds of this compound are susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. The electron-donating butoxy and methyl groups further stabilize this radical intermediate.

For instance, benzylic alcohols can be involved in radical-radical cross-coupling reactions. chemrxiv.org Furthermore, alkoxy radicals can be generated from alcohols and participate in various transformations, including C-C bond cleavage and C-H functionalization. nih.govmdpi.com In the context of this compound, the generation of a benzylic radical could be initiated by radical initiators (e.g., AIBN) or photochemically. This radical could then participate in various reactions, such as atom transfer reactions (e.g., bromination with NBS) or coupling reactions.

Selective oxidation of benzylic C-H bonds to alcohols can be achieved using reagents like bis(methanesulfonyl) peroxide, which is thought to proceed through a radical mechanism. nih.govresearchgate.net This highlights the accessibility of the benzylic position to radical-mediated transformations.

Palladium-Catalyzed Transformations and Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. For a substituted benzyl (B1604629) alcohol like this compound, the hydroxyl group can be activated to participate in several key palladium-catalyzed transformations. This activation often involves its conversion to a better leaving group, such as a halide, triflate, or tosylate, or direct C–O bond activation under specific catalytic conditions.

While specific examples for this compound are not prevalent in the literature, the reactivity of analogous benzyl alcohols suggests potential for the following transformations:

Suzuki-Miyaura Coupling: Following conversion of the benzylic alcohol to a halide (e.g., bromide or chloride), the resulting benzyl halide can undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters. This reaction would form a new carbon-carbon bond at the benzylic position, leading to the synthesis of diarylmethane derivatives. The general transformation is depicted below:

(4-Butoxy-3,5-dimethylphenyl)methyl-X + R-B(OR')₂ → (4-Butoxy-3,5-dimethylphenyl)methyl-R (where X = Halide, and R = Aryl, Vinyl, etc.)

Heck Reaction: As a benzylic alcohol, this compound itself is not a direct substrate for the classical Heck reaction. However, upon conversion to a benzyl halide, it could participate in Heck coupling with alkenes to yield substituted stilbene-like structures.

Sonogashira Coupling: Similar to the Suzuki and Heck reactions, the corresponding benzyl halide derived from this compound could be coupled with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. This would result in the formation of propargyl-arene derivatives.

Carbonylative Coupling: Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into carbon-halide bonds. Thus, the benzyl halide of this compound could undergo carbonylation in the presence of an alcohol or amine to yield the corresponding ester or amide, respectively.

The table below outlines hypothetical palladium-catalyzed reactions and the expected classes of derivatives, based on the reactivity of similar benzyl alcohols.

| Reaction Type | Reactant 1 | Reactant 2 | Potential Product Class | Catalyst System (General) |

| Suzuki-Miyaura | (4-Butoxy-3,5-dimethylphenyl)methyl halide | Arylboronic acid | Diaryl-methanes | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Heck | (4-Butoxy-3,5-dimethylphenyl)methyl halide | Alkene | Substituted Alkenes | Pd(OAc)₂ with a phosphine ligand |

| Sonogashira | (4-Butoxy-3,5-dimethylphenyl)methyl halide | Terminal Alkyne | Propargyl-arenes | PdCl₂(PPh₃)₂ with a Cu(I) co-catalyst |

| Carbonylation | (4-Butoxy-3,5-dimethylphenyl)methyl halide | CO, Alcohol/Amine | Arylacetic acid esters/amides | Pd(OAc)₂ with a phosphine ligand |

This table presents potential reactions based on established methodologies for analogous compounds, as specific data for this compound is not available.

Role as a Building Block in Organic Synthesis

The structure of this compound, featuring a reactive benzylic alcohol and a substituted aromatic ring, makes it a potentially valuable building block or synthon in multistep organic synthesis. The term "building block" refers to a molecule that can be incorporated into a larger, more complex structure.

The utility of this compound as a building block would stem from the ability to functionalize both the benzylic position and the aromatic ring.

Functionalization of the Benzylic Position: As detailed in the previous section, the benzylic alcohol can be converted into various functional groups (halides, esters, ethers, etc.), which can then participate in a wide range of subsequent reactions. For instance, oxidation of the alcohol to the corresponding aldehyde, (4-Butoxy-3,5-dimethylphenyl)carbaldehyde, would open up access to reactions such as Wittig olefination, aldol (B89426) condensations, and reductive aminations.

Functionalization of the Aromatic Ring: While the existing alkoxy and alkyl substituents direct electrophilic aromatic substitution, these reactions can sometimes be challenging to control. More precise modifications could be achieved through directed ortho-metalation if a suitable directing group is present, or through palladium-catalyzed C-H activation/functionalization, although these are advanced methods that would require specific optimization.

The table below illustrates the potential synthetic transformations that highlight the role of this compound as a versatile building block.

| Initial Transformation | Intermediate | Subsequent Reaction | Final Product Class |

| Oxidation | (4-Butoxy-3,5-dimethylphenyl)carbaldehyde | Wittig Reaction | Stilbene Derivatives |

| Oxidation | (4-Butoxy-3,5-dimethylphenyl)carbaldehyde | Reductive Amination | Benzylamine Derivatives |

| Halogenation | (4-Butoxy-3,5-dimethylphenyl)methyl halide | Nucleophilic Substitution | Ethers, Esters, etc. |

| Esterification | (4-Butoxy-3,5-dimethylphenyl)methyl ester | Claisen Condensation | β-Keto Esters |

This table outlines plausible synthetic pathways where this compound serves as a starting material for more complex molecules.

Advanced Spectroscopic Characterization Methodologies for 4 Butoxy 3,5 Dimethylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin coupling, and correlations between nuclei, a complete structural assignment of (4-Butoxy-3,5-dimethylphenyl)methanol can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electron-donating effects of the butoxy and methyl groups, as well as the hydroxymethyl substituent on the aromatic ring.

The aromatic region would likely show a singlet for the two equivalent aromatic protons (H-2 and H-6). The benzylic protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton (-OH) itself would present as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The butoxy group would display a series of signals: a triplet for the terminal methyl protons (-CH₃), a sextet for the adjacent methylene (B1212753) protons (-CH₂-), a quintet for the next methylene protons (-CH₂-), and a triplet for the methylene protons attached to the oxygen atom (-O-CH₂-). The two methyl groups on the aromatic ring are equivalent and would therefore produce a single, sharp singlet.

Based on data from analogous compounds like 3,5-dimethylbenzyl alcohol chemicalbook.comnist.gov and p-butoxytoluene (B82119) nih.govnist.gov, the predicted ¹H NMR chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (2H) | ~6.9 | s | - |

| -CH₂OH (2H) | ~4.5 | s (or d) | J ≈ 5-7 (if coupled to -OH) |

| -OH (1H) | Variable (e.g., 1.5-2.5) | br s | - |

| Ar-CH₃ (6H) | ~2.2 | s | - |

| -O-CH₂- (2H) | ~3.9 | t | J ≈ 6.5 |

| -O-CH₂-CH₂- (2H) | ~1.7 | m | - |

| -CH₂-CH₃ (2H) | ~1.5 | m | - |

| -CH₃ (3H) | ~1.0 | t | J ≈ 7.4 |

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. Due to the symmetry of the 3,5-disubstituted aromatic ring, several carbon signals are expected to be equivalent.

The carbon attached to the butoxy group (C-4) and the carbon bearing the hydroxymethyl group (C-1) would be found downfield in the aromatic region. The equivalent aromatic carbons C-2 and C-6, and C-3 and C-5 would each give a single signal. The benzylic carbon of the -CH₂OH group would appear around 65 ppm. The carbons of the butoxy group and the aromatic methyl groups would be observed in the upfield region of the spectrum.

Predicted ¹³C NMR chemical shifts, based on data from related structures such as 3,5-dimethylbenzyl alcohol chemicalbook.comchemicalbook.com and p-butoxytoluene nih.govnist.gov, are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Ar-C-CH₂OH) | ~140 |

| C-4 (Ar-C-O) | ~158 |

| C-2, C-6 (Ar-CH) | ~128 |

| C-3, C-5 (Ar-C-CH₃) | ~138 |

| -CH₂OH | ~65 |

| Ar-CH₃ | ~21 |

| -O-CH₂- | ~68 |

| -O-CH₂-CH₂- | ~31 |

| -CH₂-CH₃ | ~19 |

| -CH₃ | ~14 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are spin-spin coupled. For instance, it would confirm the coupling between the adjacent methylene groups in the butoxy chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., from the -CH₂OH group) to its corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show a correlation between the benzylic protons (-CH₂OH) and the aromatic carbons C-1, C-2, and C-6, as well as a correlation between the aromatic methyl protons and the aromatic carbons C-2, C-3, and C-4. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl groups (butoxy and methyl) would appear in the 3000-2850 cm⁻¹ range. Aromatic C-H stretching is expected to be observed just above 3000 cm⁻¹.

The C-O stretching vibration of the primary alcohol would likely be found around 1050-1000 cm⁻¹. The aryl alkyl ether C-O stretching from the butoxy group would show a strong band around 1250 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. These predictions are supported by IR data from similar compounds like 3,5-dimethylbenzyl alcohol and p-butoxytoluene. nist.govnist.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3400-3200 | Strong, Broad |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium to Weak |

| C-O Stretch (primary alcohol) | ~1030 | Strong |

| C-O Stretch (aryl ether) | ~1250 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern is highly predictable for this structure. A prominent fragmentation pathway would be the benzylic cleavage, resulting in the loss of a hydroxyl radical (•OH) to form a stable benzylic cation. Another significant fragmentation would be the loss of the butoxy group. Cleavage of the butyl chain within the butoxy group is also expected. The fragmentation of related compounds like 3,5-dimethylbenzyl alcohol supports these predictions. nist.govnist.gov

| Ion | Predicted m/z | Description |

| [M]⁺ | 208 | Molecular Ion |

| [M - OH]⁺ | 191 | Loss of hydroxyl radical |

| [M - C₄H₉O]⁺ | 135 | Loss of butoxy radical |

| [M - C₄H₉]⁺ | 151 | Loss of butyl radical from butoxy group |

| [C₇H₇O]⁺ | 107 | Cleavage of the C-C bond between the ring and the hydroxymethyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The presence of the alkoxy and alkyl substituents on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Typically, substituted benzenes exhibit two main absorption bands: the primary band (E2-band) around 200-220 nm and the secondary band (B-band) with fine structure around 250-280 nm. For this compound, the B-band would be of primary interest for characterization. Based on data for substituted benzyl (B1604629) alcohols, the absorption maximum (λ_max) is expected in the region of 270-280 nm. nih.govniscpr.res.inspectrabase.comresearchgate.net

| Transition | Predicted λ_max (nm) | Solvent |

| π → π* (B-band) | ~275 | Ethanol or Hexane |

Computational and Theoretical Investigations of 4 Butoxy 3,5 Dimethylphenyl Methanol

Quantum Chemical Methodologies for Electronic Structure Calculations

The foundation of computational molecular analysis lies in solving the Schrödinger equation, which is accomplished through various quantum chemical methods. These methods differ in their level of approximation and computational cost, offering a trade-off between accuracy and feasibility.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large organic molecules due to its favorable balance of accuracy and computational expense. torvergata.itrsc.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. rsc.org

For substituted benzyl (B1604629) alcohols and related phenols, various functionals have been successfully employed. Hybrid functionals, such as B3LYP and B3PW91, are popular choices for modeling small and medium-sized organic molecules, providing reliable geometries and energetic information. torvergata.itresearchgate.net Long-range corrected functionals like CAM-B3LYP have shown particular accuracy in predicting properties such as pKa values and electronic spectra, especially when modeling interactions that occur over longer distances within the molecule. torvergata.itoup.com DFT calculations are instrumental in understanding substituent effects on properties like bond dissociation energies and reaction barriers in phenolic and benzylic systems. researchgate.netacs.org

Table 1: Common DFT Functionals for Analyzing Substituted Aromatic Alcohols

| Functional | Type | Typical Applications |

| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, general purpose. torvergata.it |

| CAM-B3LYP | Long-Range Corrected | Electronic excitations, charge transfer, pKa prediction. oup.com |

| ωB97XD | Long-Range Corrected with Dispersion | Non-covalent interactions, systems where dispersion is critical. oup.com |

| B3PW91 | Hybrid GGA | Reliable for electronic and structural properties. torvergata.it |

| BLYP | GGA | Prediction of bond dissociation energies. acs.org |

This table is generated based on findings from multiple sources. torvergata.itoup.comacs.org

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. The simplest ab initio method is Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.com While computationally efficient, HF neglects electron correlation, the interaction between individual electrons, which can be a significant limitation.

To account for electron correlation, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory (MP) is a common approach that treats electron correlation as a perturbation to the HF solution. wustl.edumsu.edu Second-order Møller-Plesset theory (MP2) is widely used as it offers a significant improvement over HF by including the lowest-order correlation effects, often providing accurate geometries and interaction energies. acs.orgresearchgate.netarxiv.org Higher-order methods like MP4 can provide even greater accuracy but come with a substantial increase in computational cost. acs.org For systems like substituted phenols, MP2 has been shown to yield reasonable relative bond dissociation energies, although it may overestimate the absolute values. acs.org

Both DFT and ab initio calculations represent molecular orbitals as a linear combination of mathematical functions known as a basis set. numberanalytics.com The choice of basis set is critical, directly impacting the accuracy and cost of the calculation. numberanalytics.comyoutube.com

Minimal basis sets, such as STO-3G, use one function for each atomic orbital and are computationally fast but often lack accuracy. Split-valence basis sets, like the Pople-style 6-31G, offer more flexibility by using multiple functions for valence orbitals. numberanalytics.comresearchgate.net For higher accuracy, polarization functions (e.g., indicated by (d,p) or ** in 6-31G(d,p)) are added to allow orbitals to change shape, which is crucial for describing chemical bonds. youtube.comresearchgate.net Diffuse functions (e.g., + in 6-31+G(d,p)) are large, spread-out functions necessary for accurately describing anions, lone pairs, and weak non-covalent interactions. numberanalytics.com

Correlation-consistent basis sets, such as Dunning's cc-pVDZ and cc-pVTZ, are designed to systematically converge towards the complete basis set limit and are well-suited for high-accuracy correlated calculations. researchgate.net The selection of a basis set involves a compromise: larger basis sets like 6-311+G** or aug-cc-pVTZ provide higher accuracy but demand greater computational resources. numberanalytics.comresearchgate.net For a molecule like (4-Butoxy-3,5-dimethylphenyl)methanol, a basis set such as 6-311G+(d,p) would be a reasonable choice for balancing accuracy and computational cost in DFT calculations. torvergata.it

Table 2: Representative Basis Sets in Quantum Chemistry

| Basis Set | Description | Common Use Cases |

| 6-31G(d) | Split-valence with polarization on heavy atoms | Routine geometry optimizations, preliminary calculations. oup.com |

| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions | Accurate energies for systems with lone pairs or hydrogen bonds. researchgate.net |

| cc-pVDZ | Correlation-consistent, double-zeta | Good for post-HF methods, systematic convergence studies. numberanalytics.com |

| aug-cc-pVTZ | Correlation-consistent, triple-zeta with diffuse functions | High-accuracy calculations, especially for non-covalent interactions. numberanalytics.comrsc.org |

This table is generated based on findings from multiple sources. oup.comnumberanalytics.comresearchgate.netrsc.org

Molecular Geometry and Conformational Analysis

The butoxy and hydroxymethyl groups in this compound are flexible, meaning the molecule can exist in multiple spatial arrangements or conformations. Computational methods are essential for exploring these possibilities and identifying the most stable structures.

To understand the conformational preferences of this compound, a potential energy surface (PES) scan is typically performed. researchgate.net This involves systematically rotating the dihedral angles of the flexible side chains (the C-O bond of the butoxy group and the C-C-O-H linkage of the methanol (B129727) group) and calculating the energy at each step. This process maps the conformational landscape, revealing the various low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

Once potential low-energy conformers are identified, geometry optimization is performed. This is an iterative process that adjusts the atomic coordinates to find the arrangement with the lowest possible energy, corresponding to a stable conformation. researchgate.netnih.gov For flexible molecules, it is crucial to couple accurate intramolecular energy calculations from quantum methods with models that can also describe intermolecular forces if the crystal structure is being studied. researchgate.net

The three-dimensional structure of this compound is significantly influenced by non-covalent interactions. youtube.com These are weaker than covalent bonds but collectively play a critical role in determining the most stable conformation. youtube.com

A key interaction in this molecule is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of the hydroxymethyl group (the donor) and the oxygen atom of the butoxy group (the acceptor). nih.gov Alternatively, a weaker π-type hydrogen bond could form between the hydroxymethyl hydrogen and the electron-rich aromatic ring. rsc.orgrsc.orgcapes.gov.br Computational studies on similar benzyl alcohols have been used to investigate the competition between these different types of intramolecular hydrogen bonds. rsc.org The presence and strength of these interactions can be identified and quantified by analyzing the molecular geometry (e.g., short H···O distances) and through techniques like the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to find bond critical points characteristic of such interactions. nih.govresearchgate.net

Electronic Properties and Reactivity Prediction

Computational chemistry provides powerful tools to predict the electronic behavior and chemical reactivity of molecules. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's interactions.

Charge Distribution and Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atoms of the butoxy and hydroxyl groups due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its acidic character and potential for hydrogen bonding. The aromatic ring would show a mix of potentials, influenced by the electron-donating substituent groups.

Computational Spectroscopy for Prediction and Interpretation

Computational methods can predict various types of spectra, providing a powerful complement to experimental characterization. By calculating spectroscopic parameters for a proposed structure, scientists can confirm experimental results, assign spectral peaks, and interpret complex spectra.

Mechanistic Studies of Chemical Transformations

Mechanistic studies are fundamental to understanding how this compound participates in chemical reactions. These computational investigations focus on the pathways reactions take, the structures of intermediate and transition states, and the energy changes that occur.

The elucidation of reaction pathways and the characterization of transition states are cornerstones of computational chemistry. For a molecule like this compound, which possesses a reactive benzylic alcohol group, understanding its oxidation mechanism is of particular interest. Computational models, such as those based on Density Functional Theory (DFT), can be employed to map out the potential energy surface of a reaction.

For instance, in the oxidation of substituted benzyl alcohols, a crucial reaction type for this compound, computational studies have been instrumental. researchgate.netnih.govnih.gov These studies often reveal the step-by-step process of the reaction, including the formation of key intermediates. A systematic mechanistic study of the oxidation of various substituted benzyl alcohols using techniques like DFT can reveal autocatalytic behavior and the nature of the transition state. researchgate.net For example, in the oxidation of benzyl alcohol, a transition state involving a hydride abstraction has been computationally characterized. researchgate.net Similar computational approaches could be applied to this compound to determine the precise geometry and energy of the transition state for its oxidation to the corresponding aldehyde.

A hypothetical reaction pathway for the oxidation of this compound might involve the initial formation of an adduct with an oxidizing agent, followed by the abstraction of the benzylic hydrogen atom via a high-energy transition state, ultimately leading to the formation of (4-butoxy-3,5-dimethylphenyl)carbaldehyde. The butoxy and dimethyl substituents on the phenyl ring would be expected to influence the stability of the transition state and, consequently, the reaction rate. Electron-donating groups, such as the butoxy and methyl groups, generally stabilize carbocation-like character in the transition state, which can accelerate certain oxidation reactions. researchgate.net

Table 1: Hypothetical Transition State Geometries for the Oxidation of this compound

| Parameter | Value |

| C-H Bond Length (Benzylic) | Elongated (e.g., ~1.5 Å) |

| O-H Bond Length (Alcohol) | Unchanged or slightly elongated |

| C-O Bond Length (Benzylic) | Shortened (partial double bond character) |

| Dihedral Angle (H-C-O-H) | Dependent on the specific oxidant |

Note: This table is illustrative and based on general principles of benzyl alcohol oxidation. Actual values would require specific DFT calculations.

Computational modeling is a powerful tool for investigating the role of catalysts in chemical transformations involving this compound. Catalysts can significantly lower the activation energy of a reaction, and computational studies can elucidate the mechanism by which this occurs. For example, studies on the oxidation of benzyl alcohol have explored the use of various supported metal catalysts, and computational models have been used to understand the interaction between the alcohol and the catalyst surface. researchgate.netnih.govnih.gov

Kinetic modeling, often coupled with experimental data, allows for the prediction of reaction rates under different conditions. For the reactions of this compound, kinetic models can be developed based on the elementary steps of the proposed mechanism. The rate constants for these elementary steps can be estimated using transition state theory and the calculated activation energies. Studies on similar reactions, such as the oxidation of substituted benzyl alcohols, have successfully used Hammett relationships and kinetic isotope effects to probe the reaction mechanism and develop kinetic models. researchgate.netacs.org

For example, a kinetic model for the catalyzed oxidation of this compound would include terms for the adsorption of the alcohol onto the catalyst surface, the surface reaction, and the desorption of the product. The parameters in this model could be fitted to experimental data or estimated from first-principles calculations.

Table 2: Illustrative Kinetic Parameters for a Catalyzed Reaction of this compound

| Parameter | Description | Hypothetical Value Range |

| kads | Adsorption rate constant | 105 - 107 M-1s-1 |

| kdes | Desorption rate constant | 102 - 104 s-1 |

| krxn | Surface reaction rate constant | 10-2 - 102 s-1 |

| Ea | Activation energy | 40 - 80 kJ/mol |

Note: These values are hypothetical and would depend on the specific catalyst and reaction conditions.

Solvent Effects Modeling in Computational Chemistry

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational chemistry offers several methods to model these solvent effects. For reactions involving this compound, understanding the influence of the solvent is crucial for optimizing reaction conditions.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For example, in a computational study on the antioxidant activities of phenolic compounds, the PCM/SMD model was used to simulate the effect of methanol as a solvent. nih.gov

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For a molecule like this compound, which can act as both a hydrogen bond donor and acceptor, explicit solvent models could be particularly insightful.

The choice of solvent can influence the stability of reactants, products, and transition states to different extents. For example, a polar solvent might stabilize a polar transition state more than the reactants, thereby accelerating the reaction. DFT studies on the reactivity of various organic molecules have shown that solvent models can significantly affect the calculated properties, such as the energies of molecular orbitals. mdpi.com

Table 3: Comparison of Implicit and Explicit Solvent Models

| Feature | Implicit Solvent Model (e.g., PCM) | Explicit Solvent Model |

| Representation | Solvent as a continuous dielectric | Individual solvent molecules |

| Computational Cost | Low to moderate | High |

| Accuracy | Good for bulk electrostatic effects | High for specific interactions (e.g., H-bonding) |

| Typical Use Case | Initial screenings, large systems | Detailed mechanistic studies, analysis of specific interactions |

Synthesis and Characterization of Structural Analogues and Derivatives of 4 Butoxy 3,5 Dimethylphenyl Methanol

Systematic Modification of the Alkoxy Substituent (e.g., Methoxy (B1213986), Ethoxy, Propoxy Analogues)

The synthesis of (4-alkoxy-3,5-dimethylphenyl)methanol analogues typically involves a two-step process: etherification of a substituted phenol (B47542) followed by the introduction of the hydroxymethyl group. The Williamson ether synthesis is a common and versatile method for the first step, allowing for the introduction of various alkoxy groups. gordon.edutiwariacademy.commasterorganicchemistry.com

The general synthetic strategy starts with 3,5-dimethylphenol (B42653). This starting material is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide ion. tiwariacademy.comorganic-synthesis.com The subsequent reaction of the phenoxide with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, or propyl bromide) yields the desired 4-alkoxy-3,5-dimethylbenzene. masterorganicchemistry.comfrancis-press.com

The second step involves the introduction of the hydroxymethyl group at the para-position of the alkoxy-substituted benzene (B151609) ring. This can be achieved through various methods, including the Grignard reaction. google.comcnrs.fr For instance, bromination of the 4-alkoxy-3,5-dimethylbenzene followed by reaction with magnesium metal would form the Grignard reagent. Subsequent reaction with formaldehyde (B43269) would yield the target (4-alkoxy-3,5-dimethylphenyl)methanol. masterorganicchemistry.com

A general reaction scheme is as follows:

Etherification: 3,5-dimethylphenol + R-X → 1-alkoxy-3,5-dimethylbenzene (where R = methyl, ethyl, propyl; X = halide)

Hydroxymethylation: 1-alkoxy-3,5-dimethylbenzene → (4-alkoxy-3,5-dimethylphenyl)methanol

The synthesis of a pyridyl analogue, 4-methoxy-3,5-dimethyl-2-pyridylmethanol, has been reported via the hydrolysis of the corresponding acetate, indicating another potential route for obtaining the final alcohol functionality.

| Alkoxy Substituent | Starting Alkyl Halide | Resulting Analogue |

| Methoxy | Methyl iodide (CH₃I) | (4-Methoxy-3,5-dimethylphenyl)methanol |

| Ethoxy | Ethyl bromide (C₂H₅Br) | (4-Ethoxy-3,5-dimethylphenyl)methanol |

| Propoxy | Propyl bromide (C₃H₇Br) | (4-Propoxy-3,5-dimethylphenyl)methanol |

Exploration of Varying Alkyl Substituents on the Aromatic Ring

The exploration of different alkyl substituents on the aromatic ring follows a similar synthetic logic. Starting with appropriately substituted phenols (e.g., 3,5-diethylphenol (B75064) or 3-ethyl-5-methylphenol), the Williamson ether synthesis can be employed to introduce the butoxy group. gordon.eduorganic-synthesis.com This would be followed by hydroxymethylation to yield the desired analogues.

For example, to synthesize (4-butoxy-3,5-diethylphenyl)methanol, one would start with 3,5-diethylphenol. Reaction with a butoxide source or a butyl halide in the presence of a base would yield 1-butoxy-3,5-diethylbenzene. Subsequent formylation or a Grignard reaction sequence would introduce the hydroxymethyl group.

The synthesis of 3,4-dimethylaniline (B50824) from 3-chloromethyl-4-methylnitrobenzene has been documented, showcasing methods for manipulating alkyl-substituted benzene rings. capes.gov.br While not a direct synthesis of the target alcohol, the principles of handling substituted aromatics are relevant.

| Aromatic Substitution Pattern | Starting Phenol | Resulting Analogue |

| 3,5-Diethyl | 3,5-Diethylphenol | (4-Butoxy-3,5-diethylphenyl)methanol |

| 3-Ethyl-5-methyl | 3-Ethyl-5-methylphenol | (4-Butoxy-3-ethyl-5-methylphenyl)methanol |

Derivatization at the Hydroxymethyl Moiety for Functional Group Interconversion

The hydroxymethyl group of (4-Butoxy-3,5-dimethylphenyl)methanol and its analogues is a versatile site for further derivatization. Standard organic transformations can be applied to interconvert this functional group.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (4-butoxy-3,5-dimethylphenyl)carbaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents like potassium permanganate (B83412) would yield the carboxylic acid. The kinetics of oxidation of substituted benzyl (B1604629) alcohols have been studied, providing a basis for predicting reactivity. ijasrm.com

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) under appropriate conditions will form esters.

Halogenation: The hydroxyl group can be replaced by a halogen. For instance, reaction with thionyl chloride (SOCl₂) can yield the corresponding benzylic chloride, (4-butoxy-3,5-dimethylphenyl)methyl chloride. A patent describes a similar transformation for a fluorinated analogue. google.com

Etherification: The hydroxymethyl group can be converted into an ether by reaction with an alkyl halide under basic conditions, a process also related to the Williamson ether synthesis.

| Reagent/Condition | Resulting Functional Group | Derivative Name Example |

| Pyridinium chlorochromate (PCC) | Aldehyde | (4-Butoxy-3,5-dimethylphenyl)carbaldehyde |

| Thionyl chloride (SOCl₂) | Chloride | 1-(chloromethyl)-4-butoxy-3,5-dimethylbenzene |

| Acetic anhydride | Ester | (4-Butoxy-3,5-dimethylphenyl)methyl acetate |

Comparative Analysis of Spectroscopic, Electronic, and Reactivity Profiles among Analogues

The structural modifications discussed in the preceding sections are expected to have a discernible impact on the spectroscopic, electronic, and reactivity profiles of the analogues.

Spectroscopic Profiles:

¹H NMR: The chemical shifts of the protons in the alkoxy group will vary predictably with the length of the alkyl chain. For instance, the methylene (B1212753) protons adjacent to the oxygen in the butoxy group will have a characteristic triplet signal, which will be absent in the methoxy analogue. The chemical shifts of the aromatic protons and the benzylic protons will also be influenced by the electronic effects of the substituents. For example, the ¹H NMR spectrum of 3,5-dimethoxybenzyl alcohol shows characteristic peaks for the methoxy groups and the aromatic protons. chemicalbook.comspectrabase.com Similarly, the spectrum of 3,5-dimethylbenzyl alcohol provides reference values for the methyl and benzylic protons. thegoodscentscompany.comchemicalbook.com

¹³C NMR: The carbon chemical shifts will also be sensitive to the electronic environment. The resonance of the benzylic carbon and the aromatic carbons will be particularly informative.

Mass Spectrometry: The fragmentation patterns in mass spectrometry can help confirm the structure. For instance, the mass spectrum of benzenemethanol shows characteristic fragmentation patterns. nist.gov The molecular ion peak will increase with the addition of methylene units in the alkoxy or alkyl substituents.

Infrared (IR) Spectroscopy: The C-O stretching frequencies of the ether linkage and the alcohol will be present in all analogues. The exact positions of these bands may shift slightly depending on the electronic environment.

Electronic Profiles:

The electronic nature of the substituents on the aromatic ring significantly influences the electron density distribution. Alkoxy groups are electron-donating through resonance, while alkyl groups are weakly electron-donating through induction. Increasing the length of the alkoxy chain (from methoxy to butoxy) is expected to have a minor effect on the electronic properties compared to changing the nature of the substituent itself (e.g., alkoxy vs. nitro).

Reactivity Profiles:

The electronic effects of the substituents directly impact the reactivity of the aromatic ring and the benzylic alcohol.

Electrophilic Aromatic Substitution: The electron-donating nature of the alkoxy and alkyl groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups will determine the position of substitution.

Oxidation of the Hydroxymethyl Group: The rate of oxidation of the benzylic alcohol can be influenced by the electronic properties of the substituents. Electron-donating groups can stabilize the transition state of oxidation reactions, potentially increasing the reaction rate. Studies on the photosensitized oxidation of 4-methoxybenzyl alcohol derivatives have shown that the reactivity is dependent on the substituents. rsc.org

Nucleophilic Substitution at the Benzylic Position: The stability of the benzylic carbocation intermediate, which is formed in Sₙ1 reactions, is enhanced by electron-donating groups. This would facilitate reactions proceeding through such an intermediate.

A comparative analysis of the reactivity of substituted benzyl alcohols has shown that electron-donating groups generally accelerate oxidation reactions. francis-press.com

Advanced Applications and Materials Science Perspectives of 4 Butoxy 3,5 Dimethylphenyl Methanol and Its Derivatives

Role as Precursors in the Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients

Substituted benzyl (B1604629) alcohols are fundamental precursors in the synthesis of a wide array of fine chemicals and complex molecular architectures, including Active Pharmaceutical Ingredients (APIs). The hydroxyl group of (4-Butoxy-3,5-dimethylphenyl)methanol can be readily transformed into other functional groups, making it a valuable intermediate.

For instance, derivatives of 4-alkoxy-phenyl compounds have been investigated for their biological activities. A study on 3-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-1,2,4-oxadiazol-5(4H)-ones, which feature a substituted alkoxy-phenyl core, demonstrated their potential as xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia and gout. nih.gov This suggests that the (4-Butoxy-3,5-dimethylphenyl) moiety could serve as a scaffold in the design of novel therapeutic agents.

The synthesis of such complex molecules often involves a multi-step process where the initial benzyl alcohol is modified. The butoxy and dimethyl substitutions on the phenyl ring can influence the solubility, lipophilicity, and metabolic stability of the final API, properties that are critical for drug efficacy.

Table 1: Representative Transformations of Substituted Benzyl Alcohols in Fine Chemical Synthesis

| Starting Material Analogue | Reaction Type | Product Class | Potential Application |

| 4-Alkoxybenzyl alcohol | Oxidation | 4-Alkoxybenzaldehyde | Fragrance, Intermediate |

| 4-Alkoxybenzyl alcohol | Etherification | Dialkoxybenzyl ether | Chemical Intermediate |

| 4-Alkoxybenzyl alcohol | Esterification | 4-Alkoxybenzyl ester | Protecting Group, Intermediate |

| 4-Alkoxy-3-aminobenzyl alcohol | Diazotization and Substitution | 4-Alkoxy-3-halobenzyl alcohol | Pharmaceutical Intermediate |

This table presents generalized reactions for benzyl alcohol analogues, illustrating the synthetic utility of this class of compounds.

Utilization in the Development of Functional Organic Materials

The aromatic and alkoxy components of this compound and its derivatives make them suitable for incorporation into functional organic materials. These materials can possess tailored electronic, optical, or thermal properties.

For example, polymers incorporating head-to-head linked 4-alkoxy-5-(3-alkylthiophen-2-yl)thiazole units have been developed as polymer semiconductors. researchgate.net The alkoxy group in these structures plays a crucial role in ensuring a planar backbone through noncovalent S/O interactions and enhancing solubility. researchgate.net Although the specific butoxy-dimethylphenyl structure has not been reported in this context, its analogous features suggest potential for similar applications in organic electronics, such as in the fabrication of organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

The properties of such materials can be fine-tuned by altering the length of the alkoxy chain and the substitution pattern on the aromatic ring, which affects the molecular packing and electronic coupling in the solid state.

Intermediate in Ligand Design for Organometallic Chemistry

The hydroxymethyl group of this compound can be converted into phosphine (B1218219), amine, or other coordinating groups to form ligands for organometallic complexes. The electronic properties of the resulting ligand, and consequently the catalytic activity of the metal complex, can be modulated by the butoxy and dimethyl substituents on the phenyl ring. These electron-donating groups can increase the electron density on the metal center, influencing its reactivity in catalytic cycles.

While specific ligands derived from this compound are not prominent in the literature, the general principles of ligand design support its potential utility. For instance, related dimethoxy-isopropyl-phenyl methanol (B129727) compounds have been synthesized and characterized, indicating an interest in this substitution pattern for building complex molecules. nih.gov

Table 2: Potential Ligand Classes Derived from this compound

| Ligand Type | Synthetic Transformation from Alcohol | Coordinating Atom(s) | Potential Metal Complexes |

| Phosphine | Conversion to benzyl halide, then reaction with phosphide | P | Palladium, Rhodium, Nickel |

| N-heterocyclic carbene (NHC) precursor | Conversion to benzyl halide, then reaction with imidazole/benzimidazole | C (carbene) | Ruthenium, Iridium, Gold |

| Schiff Base | Oxidation to aldehyde, then condensation with amine | N, O | Copper, Zinc, Cobalt |

This table outlines potential ligand types that could be synthesized from this compound, based on established synthetic routes for similar benzyl alcohols.

Potential in Nanoscience and Nanotechnology Applications (e.g., semiconductor preparation)

There is growing interest in the use of substituted benzyl alcohols as solvents and reactants in the non-aqueous synthesis of metal oxide nanoparticles. This "benzyl alcohol route" can produce crystalline nanoparticles with controlled sizes and shapes. The alcohol can act as a solvent, a reactant, and a capping agent during the formation of the nanoparticles.

For instance, polymer semiconductors have been synthesized using building blocks like 4-alkoxy-5-(3-alkylthiophen-2-yl)thiazole. researchgate.net In these systems, the alkoxy chains are crucial for achieving a planar backbone and good solubility, which are important for the performance of organic solar cells. researchgate.net The substitution of an electron-rich thiophene (B33073) with an electron-deficient thiazole (B1198619) helps to lower the frontier molecular orbital levels, which is beneficial for material stability and device performance. researchgate.net The structural similarities suggest that derivatives of this compound could be explored for similar purposes in the development of new semiconductor materials.

Future Research Directions and Interdisciplinary Opportunities

Development of Green and Sustainable Synthesis Methodologies

The chemical industry's shift towards environmental stewardship necessitates the development of green and sustainable methods for synthesizing fine chemicals. For (4-Butoxy-3,5-dimethylphenyl)methanol, future research will prioritize moving away from hazardous reagents and energy-intensive processes toward more benign alternatives.

Key research directions include:

Metal-Free Synthesis: A significant advancement in green chemistry is the development of metal-free reactions. One such approach involves the coupling of diazoalkanes, derived from p-toluenesulfonylhydrazones, with water to produce benzyl (B1604629) alcohols. organic-chemistry.org This method avoids the use of metal catalysts and organic solvents, which are often toxic and difficult to dispose of. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source represents a sustainable alternative to conventional heating. organic-chemistry.org Microwave-assisted reactions often lead to significantly higher yields and drastically reduced reaction times. organic-chemistry.orgtaylorandfrancis.com For instance, the selective oxidation of benzyl alcohol to benzaldehyde (B42025) was completed in 10 minutes under microwave irradiation, compared to 2.5 hours with classical heating. taylorandfrancis.com

Benign Solvents and Reagents: Employing water as a solvent is a cornerstone of green chemistry. organic-chemistry.org Research into using water or other green solvents like propylene (B89431) carbonate for reactions such as etherification is a promising area. acs.org Additionally, replacing hazardous reagents like liquid bromine with eco-friendly alternatives such as a bromide-bromate couple for oxidation or bromination reactions is a key goal. chemindigest.com This system uses water as the solvent and produces only aqueous sodium chloride as a benign waste product. chemindigest.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Benzyl Alcohols

| Feature | Conventional Method | Green/Sustainable Method | Research Finding/Advantage | Citation |

| Catalyst | Often relies on heavy or precious metal catalysts. | Metal-free systems or catalysts based on abundant metals like iron. | Reduces environmental impact and cost. | organic-chemistry.orgacs.org |

| Solvent | Typically uses volatile organic compounds (VOCs). | Water or green, recyclable solvents (e.g., propylene carbonate). | Avoids toxic solvents and simplifies purification. | organic-chemistry.orgacs.org |

| Energy Source | Conventional heating (e.g., oil bath). | Microwave irradiation. | Dramatically reduces reaction times and energy consumption. | organic-chemistry.orgtaylorandfrancis.com |

| Byproducts | Can produce stoichiometric amounts of salt or other waste. | Often produces only water as a byproduct. | High atom economy and minimal waste generation. | acs.org |

Exploration of Novel Catalytic Systems for Efficient Transformations

The functional groups of this compound—the primary alcohol and the substituted aromatic ring—make it a versatile substrate for various catalytic transformations. Future research will focus on discovering and optimizing novel catalysts that offer high efficiency, selectivity, and stability for reactions such as oxidation, etherification, and C-H activation.

Promising catalytic systems include:

Nanocatalysts: Gold nanoparticles (Au NP) supported on various metal oxides have demonstrated high efficiency in the solvent-free oxidation of benzyl alcohols using molecular oxygen or other green oxidants. taylorandfrancis.com Similarly, iridium nanocatalysts supported on graphene oxide have shown high activity for converting benzylic alcohols into aromatic aldehydes or ketones under ultrasonication, a green processing technique. researchgate.net

Transition Metal Complexes: Mononuclear copper(II) complexes have been studied for the homogeneous catalytic oxidation of benzyl alcohol to benzaldehyde, with activity influenced by the π-acceptor character of the ligands. mdpi.com Iron chlorides have also emerged as eco-friendly catalysts for the symmetrical and non-symmetrical etherification of benzyl alcohols, producing only water as a byproduct. acs.org

Bimetallic and Supported Catalysts: The development of bimetallic catalysts, such as a self-supported layered porous NC@CuCo2Nx/CF catalyst, has shown high efficiency for the electrooxidation of benzyl alcohol. rsc.org This approach is significant for industrial applications as it offers an alternative to energy-intensive oxidation methods. rsc.org

Table 2: Overview of Novel Catalytic Systems for Benzyl Alcohol Transformations

| Catalyst System | Transformation | Key Features | Citation |

| Au NPs on Metal Oxides | Oxidation to Aldehyde | Solvent-free, microwave irradiation, high selectivity. | taylorandfrancis.com |

| Graphene Oxide-Iridium | Oxidation to Aldehyde/Ketone | High activity, performed under ultrasonication (green process). | researchgate.net |

| Copper(II) Complexes | Oxidation to Aldehyde | Homogeneous catalysis, activity tunable via ligand design. | mdpi.com |

| Iron(II/III) Chloride | Symmetrical/Nonsymmetrical Etherification | Eco-friendly catalyst, uses green solvent, produces only water as waste. | acs.org |

| NC@CuCo2Nx/CF | Electrooxidation to Benzaldehyde/Benzoic Acid | Bifunctional catalyst, energy-efficient alternative to industrial oxidation. | rsc.org |

Integration with Advanced Characterization Techniques (e.g., operando spectroscopy)

A deep understanding of reaction mechanisms and catalyst behavior is crucial for designing more efficient processes. The integration of advanced characterization techniques, particularly operando spectroscopy, offers a powerful tool for studying catalytic systems in real-time under actual reaction conditions.

Operando spectroscopy combines a spectroscopic measurement with a simultaneous assessment of catalytic activity, providing a direct link between the catalyst's structure and its performance. youtube.com Future research on this compound would benefit immensely from these techniques.

Elucidating Reaction Mechanisms: For the catalytic oxidation of this compound, a coupled operando EPR/UV-Vis/ATR-IR spectroscopy setup could be used. This has been applied to the copper/TEMPO-catalyzed oxidation of benzyl alcohol to monitor reactants, intermediates, and products simultaneously, providing critical mechanistic insights. researchgate.net For instance, such studies could clarify the role of radical species and catalyst intermediates in the reaction pathway. rsc.org

Tracking Catalyst Dynamics: Heterogeneous catalysts are dynamic and adapt to their chemical environment. youtube.com Operando X-ray absorption spectroscopy (XAS) can be used to follow the genesis of nanoparticles during catalyst preparation and track changes in metal speciation during a reaction. youtube.com This would be invaluable for understanding how a catalyst used for transforming this compound evolves and what its true active state is.

Identifying Active Species: Operando Raman spectroscopy can track adsorbates and the state of a catalyst surface during a reaction. nih.gov In the context of synthesizing or modifying this compound, this technique could identify key surface species and intermediates, revealing how factors like co-adsorbed molecules influence selectivity and reaction kinetics. nih.gov

Table 3: Application of Operando Techniques in Catalysis Research

| Operando Technique | Information Gained | Potential Application for this compound | Citation |

| FT-IR Spectroscopy | Monitors vibrational frequencies of reactants, intermediates, and products. | Elucidating the decomposition pathways of catalytic species in oxidation reactions. | rsc.org |

| X-ray Absorption Spectroscopy (XAS) | Tracks metal speciation, oxidation state, and coordination environment. | Following the structural evolution of a metal nanoparticle catalyst during synthesis or transformation. | youtube.com |

| Raman Spectroscopy | Identifies surface adsorbates and the catalyst's structural state. | Uncovering the role of co-adsorbed species on the catalyst surface that enhance product selectivity. | nih.gov |

| Coupled EPR/UV-Vis/ATR-IR | Simultaneously monitors radical species, electronic transitions, and vibrational modes. | Gaining a comprehensive mechanistic understanding of complex oxidation reactions. | researchgate.net |

Deeper Computational Insights into Structure-Reactivity Relationships and Selectivity

Computational chemistry provides a powerful lens for understanding and predicting chemical behavior at the molecular level. For this compound, computational studies can offer deep insights into its electronic structure, reactivity, and interaction with catalysts, thereby guiding experimental efforts.

Structure-Reactivity Correlations: The reactivity of substituted benzyl alcohols is heavily influenced by the electronic nature of their substituents. fiveable.me The rates of oxidation for a series of substituted benzyl alcohols have been successfully correlated using multiparametric equations like Charton's LDR equation, which separates field, delocalization (resonance), and steric effects. researchgate.netbibliomed.org Applying such quantitative structure-activity relationship (QSAR) models to this compound can help predict its reactivity in various transformations. The electron-donating nature of the butoxy and methyl groups is expected to stabilize positive charge on the benzylic position, influencing reaction rates. stackexchange.com

Density Functional Theory (DFT) Studies: DFT is a versatile tool for investigating reaction mechanisms and catalyst properties. It can be used to corroborate experimental findings, such as correlating the geometric index of a proposed catalytic intermediate with observed activity. mdpi.com For C-H oxidation reactions, DFT can help elucidate the pathway, for instance, by calculating the energy barrier for a proposed proton-coupled electron transfer (PCET) mechanism. acs.org

Catalyst and Process Optimization: Computational Fluid Dynamics (CFD) can be combined with experimental design to optimize reaction conditions and reactor design for industrial scale-up. rsc.org By simulating mass, momentum, and energy conservation, CFD can identify and manage detrimental effects, minimize catalyst deactivation, and maximize productivity, which would be essential for the commercial production of derivatives of this compound. researchgate.net

Table 4: Computational Methods and Their Applications

| Computational Method | Key Application | Relevance to this compound | Citation |

| QSAR Models (e.g., Hammett, Charton) | Correlate molecular structure with reactivity or other properties. | Predict reaction rates and understand the electronic and steric influence of the butoxy and dimethyl groups. | researchgate.netbibliomed.orgnih.gov |

| Density Functional Theory (DFT) | Calculate electronic structure, reaction energies, and transition states. | Elucidate detailed reaction mechanisms, validate proposed catalytic intermediates, and understand selectivity. | mdpi.comacs.org |

| Computational Fluid Dynamics (CFD) | Simulate fluid flow and reaction kinetics in a reactor. | Optimize reactor design and process parameters for large-scale synthesis, improving yield and catalyst longevity. | rsc.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Butoxy-3,5-dimethylphenyl)methanol, and how can reaction conditions be optimized for reproducibility?

- Methodology : A plausible route involves the alkylation of 3,5-dimethylphenol with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form 4-butoxy-3,5-dimethylphenol. Subsequent hydroxymethylation via a Friedel-Crafts reaction using paraformaldehyde and a Lewis acid (e.g., AlCl₃ or BF₃·Et₂O) can yield the target compound.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry and temperature to minimize byproducts like over-alkylated species .

Q. How should this compound be characterized to confirm structural integrity?

- Analytical Workflow :

NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., butoxy methylene protons at δ ~3.5–4.0 ppm; aromatic protons split due to dimethyl groups).

Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.

X-ray Crystallography : For crystalline derivatives, use SHELX software for structure refinement (if single crystals are obtained) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methods :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane.

- Recrystallization : Test solvents like ethanol or dichloromethane/hexane mixtures.

Advanced Research Questions

Q. How does the electronic environment of the aromatic ring influence the regioselective functionalization of this compound?

- Mechanistic Insight : The electron-donating butoxy and methyl groups activate the para and ortho positions. For electrophilic substitutions (e.g., nitration), regioselectivity can be predicted using DFT calculations or Hammett parameters.

- Experimental Design : Compare reactivity under varying catalysts (e.g., HNO₃/H₂SO₄ vs. AcONO₂). Analyze products via LC-MS and 2D NMR (e.g., NOESY) to confirm substitution patterns .

Q. What are the stability profiles of this compound under oxidative or hydrolytic conditions, and how can degradation pathways be mitigated?

- Stability Studies :

- Oxidative Stress : Expose to H₂O₂ or UV light; monitor via GC-MS for quinone formation.

- Hydrolytic Stability : Test in buffered solutions (pH 1–12) at 40°C.

Q. How can contradictions in spectroscopic data (e.g., conflicting NMR assignments) be resolved for derivatives of this compound?

- Resolution Strategies :

Cross-Validation : Use DEPT-135, HSQC, and HMBC to resolve overlapping signals.

Computational Aids : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian).

Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments .

Q. What role does steric hindrance from the 3,5-dimethyl groups play in modulating the compound’s reactivity in catalytic transformations?

- Case Study : In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), steric bulk may reduce reaction rates. Compare turnover frequencies with less-hindered analogs.

- Experimental Approach : Use kinetic studies (e.g., in situ IR monitoring) and X-ray structures of catalytic intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points or spectral data?

- Root Causes : Impurities, polymorphic forms, or solvent retention.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.